1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone
Description
1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone is a pyridine-derived compound featuring a hydroxyl (-OH) group at the 5-position, an isopropylsulfanyl (-S-iPr) substituent at the 6-position, and a methyl group at the 2-position on the pyridine ring. The ethanone (acetyl) group at the 1-position contributes to its electron-withdrawing character. This compound is structurally notable for its combination of polar (hydroxyl) and hydrophobic (isopropylsulfanyl) groups, which influence its physicochemical properties, such as solubility and intermolecular interactions.
Properties
IUPAC Name |
1-(5-hydroxy-2-methyl-6-propan-2-ylsulfanylpyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-6(2)15-11-10(14)5-9(8(4)13)7(3)12-11/h5-6,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANNPHFNGYULTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)C)O)SC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the isopropylsulfanyl group.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds similar to 1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone exhibit various pharmacological effects, including:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Its structural similarities to known antimicrobial agents indicate potential effectiveness against bacterial and fungal infections.
- CNS Activity : The compound may influence central nervous system functions, with implications for treating conditions like anxiety or depression.
Case Studies and Research Findings
Several studies have explored the biological activity of similar pyridine derivatives. Below are summarized findings from relevant research:
These studies underline the relevance of structural features in determining biological activity, suggesting that modifications to the pyridine ring can significantly impact pharmacological outcomes.
Potential Applications in Drug Development
The unique properties of this compound open avenues for its use in drug development:
- Novel Therapeutics : The compound could serve as a lead structure for developing new anti-inflammatory or antimicrobial drugs.
- Pharmaceutical Formulations : Its favorable solubility profile may allow for formulation in various dosage forms, enhancing patient compliance.
- Research Tool : It can be utilized in biochemical assays to study specific pathways related to inflammation and infection.
Mechanism of Action
The mechanism of action of 1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and isopropylsulfanyl groups play a crucial role in its binding affinity and reactivity with enzymes or receptors. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include lignin model compounds (e.g., 1-(4-ethoxy-3-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)-1-ethanone, referred to as Compound I in ) and other pyridine/ethanone derivatives. Key differences lie in substituent types and positions:
Reactivity and Stability
- Hydrogen Bonding: The hydroxyl group in the target compound enables strong hydrogen-bonding interactions, influencing crystal packing and solubility. This contrasts with methoxy or ethoxy substituents (e.g., in Compound I), which lack H-bond donors, leading to weaker intermolecular forces and altered crystallinity .
- This differs from the formyl group in Compound I, which undergoes nucleophilic addition or redox transformations .
- Decomposition Pathways: Compound I decomposes under Mn(III)-oxalate systems due to its electron-deficient aromatic rings.
Key Research Findings
Hydrogen-Bond Networks : The hydroxyl group in the target compound likely forms robust H-bonded motifs (e.g., chains or rings), as observed in related pyridine derivatives. This contrasts with methoxy-substituted analogs, which rely on weaker van der Waals interactions .
Thioether Reactivity : Isopropylsulfanyl groups can stabilize radical intermediates or act as ligands for transition metals, offering pathways for catalytic or photochemical applications absent in oxygenated analogs.
Decomposition Resistance : The pyridine ring’s electron-withdrawing nature and sulfur’s redox activity may render the target compound more resistant to oxidative cleavage compared to benzene-based analogs like Compound I .
Biological Activity
1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone, with the molecular formula C11H15NO2S and a molecular weight of 225.3073, is a compound of interest in pharmacological research. Its unique structure suggests potential biological activities that could be exploited in therapeutic applications.
Immunomodulatory Effects
Research indicates that derivatives of compounds similar to this compound exhibit significant immunomodulatory properties. A study evaluating the immunomodulatory effects of synthesized benzoxazepine derivatives found that certain compounds were able to modulate the innate immune response effectively. Specifically, these compounds inhibited the respiratory burst of human polymorphonuclear leukocytes (PMNs) and chemotactic migration, suggesting a potential for developing new immunomodulatory agents .
Neurotransmitter Interaction
The compound's structure may also allow interaction with neurotransmitter systems. Compounds with similar pyridine structures have been studied for their roles as neurotransmitter agents, potentially influencing conditions such as anxiety or depression through modulation of neurotransmitter release .
Case Study 1: Immunomodulation
In a controlled study, researchers administered synthesized derivatives to assess their effects on PMNs. The results indicated that some compounds exhibited stronger inhibition than standard anti-inflammatory drugs like acetylsalicylic acid and ibuprofen, highlighting their potential as therapeutic agents in inflammatory diseases .
Case Study 2: Antiviral Potential
A comparative analysis of antiviral compounds revealed that certain derivatives significantly reduced viral replication in cell cultures infected with HSV. This suggests that further exploration of this compound could yield promising results in antiviral drug development .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
